2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-methyl-5-[piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-12-21-20-24(22-12)19(25)18(29-20)16(23-8-6-5-7-9-23)13-10-14(26-2)17(28-4)15(11-13)27-3/h10-11,16,25H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABXKFJRZSEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of piperidine, a six-membered heterocycle that plays a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological activities.
Biochemical Pathways
Piperidine and its derivatives are known to be involved in a variety of intra- and intermolecular reactions. These reactions can lead to the formation of various piperidine derivatives, which can have different effects on biochemical pathways.
Biological Activity
The compound 2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure that combines a thiazole ring with a triazole moiety and a piperidine side chain. The synthesis typically involves multi-step reactions including cyclization and functional group modifications.
Synthesis Steps:
- Formation of the Thiazole Ring : Initial cyclization reactions to form the thiazole core.
- Triazole Integration : Subsequent reactions to incorporate the triazole moiety.
- Piperidine Attachment : Final modifications to attach the piperidine group.
Biological Activity Overview
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus .
- Anticancer Properties : Several studies have reported that compounds within this class can inhibit cancer cell proliferation in various lines (e.g., NCI 60 cell line screening) .
- Anti-inflammatory Effects : These compounds have also demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes .
Antimicrobial Activity
A study evaluated the antimicrobial activity of synthesized thiazolo[3,2-b][1,2,4]triazoles against several pathogens. Among the tested compounds, some exhibited significant inhibition against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific derivative .
Anticancer Activity
The compound was screened against various cancer cell lines. Notably:
- Compounds 2h and 2i showed promising anticancer activity at concentrations of 10 µM without inducing toxicity in normal cells .
- A preliminary structure-activity relationship (SAR) study indicated that modifications on the piperidine and trimethoxyphenyl groups could enhance anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX enzyme inhibition assays. Some derivatives demonstrated comparable or superior activity to established anti-inflammatory drugs .
Case Studies
- Case Study on Antitubercular Activity : A derivative of the compound was tested for its effectiveness against M. bovis, showing a MIC value that indicates potential for further development as an antitubercular agent.
- Case Study on Cytotoxicity : In vitro assays revealed that certain derivatives selectively target cancer cells while sparing normal somatic cells, highlighting their therapeutic potential with reduced side effects.
Data Tables
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential in the following areas:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazole and triazole derivatives. For instance:
- A related thiazolo derivative demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , suggesting that modifications to the thiazole structure can enhance antibacterial potency .
- The compound's structural features may contribute to its effectiveness against resistant strains of bacteria.
Anticancer Potential
The anticancer activity of similar compounds has been documented extensively:
- Thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- In silico studies suggest that the binding interactions of this compound with specific cancer-related targets could lead to the development of novel anticancer agents.
Anti-inflammatory Effects
Compounds containing triazole rings have been reported to exhibit anti-inflammatory properties:
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to 2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazolo derivatives for their antimicrobial activity against common pathogens. The results indicated that specific modifications led to enhanced efficacy against resistant strains, making them suitable candidates for further development as antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines showed that certain thiazolo derivatives induced significant cytotoxicity. These findings support the hypothesis that structural modifications can yield potent anticancer agents capable of overcoming drug resistance .
Data Table: Comparative Biological Activities
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Potential |
|---|---|---|---|
| Thiazolo Derivative A | High (MIC = 0.21 μM) | Moderate (IC50 = 15 μM) | High |
| Thiazolo Derivative B | Moderate (MIC = 0.50 μM) | High (IC50 = 5 μM) | Moderate |
| 2-Methyl Compound | TBD | TBD | TBD |
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic framework and functional groups. Key mechanisms include:
2.1 Nucleophilic Substitution
The thiazole ring’s sulfur atom can act as a nucleophile, facilitating substitutions with electrophilic reagents (e.g., alkylating agents).
2.2 Electrophilic Aromatic Substitution
The piperidinyl and trimethoxyphenyl substituents enable aromatic substitution reactions, particularly at the para position of the methoxyphenyl group.
2.3 Imine Formation and Cyclization
Condensation of aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with piperidine intermediates forms imines, which undergo acid-catalyzed cyclization to form the triazole-thiazole fused system .
Reactivity and Functional Group Transformations
The compound’s structural complexity allows diverse chemical transformations:
Characterization Techniques
Structural confirmation relies on advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), piperidine protons (δ 1.5–2.5 ppm), and hydroxyl groups (δ 5.0–6.0 ppm) .
-
¹³C NMR : Differentiates carbonyl carbons (δ 150–180 ppm) and aromatic carbons (δ 100–150 ppm) .
Mass Spectrometry (MS)
-
Molecular ion peak : Confirms molecular weight (e.g., ~396 g/mol for analogs).
-
Fragmentation patterns : Reveal cleavage of the triazole-thiazole ring system.
X-Ray Crystallography
Used to validate regiochemistry and confirm the fused heterocyclic structure in related compounds .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 68 | 92 | |
| Substitution | Piperidine, EtOH, reflux | 75 | 89 | |
| Purification | Column chromatography (CH₂Cl₂:MeOH) | – | ≥95 |
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperidin-1-yl, trimethoxyphenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₉N₅O₄S) .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Basic: How is the biological activity of this compound initially screened in preclinical studies?
Answer:
Standard assays include:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial screening : Disk diffusion assays (e.g., E. coli, S. aureus) to determine MIC values .
- Molecular docking : Preliminary binding affinity studies against targets like 14-α-demethylase (PDB: 3LD6) .
Advanced: What reaction mechanisms govern the substitution at the piperidin-1-yl and trimethoxyphenyl groups?
Answer:
- Nucleophilic aromatic substitution : Electron-rich trimethoxyphenyl groups undergo substitution under acidic conditions, facilitated by resonance stabilization .
- Mannich-type reactions : Piperidine incorporation via three-component reactions involving formaldehyde and secondary amines .
- Kinetic vs. thermodynamic control : Temperature modulates regioselectivity in multi-site reactions .
Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?
Answer:
- Methoxy groups : Enhance lipid solubility and membrane permeability, improving CNS activity (e.g., anticonvulsant effects) .
- Halogen substituents : Increase electrophilicity, boosting antimicrobial potency but potentially raising toxicity .
- Piperidine ring methylation : Modulates binding to G-protein-coupled receptors (GPCRs) .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Mechanism | Source |
|---|---|---|---|
| 3,4,5-Trimethoxy | Anticancer activity ↑ | Tubulin polymerization inhibition | |
| Piperidine N-methylation | GPCR selectivity ↑ | Steric hindrance reduction |
Advanced: How can computational modeling resolve contradictions in experimental binding affinity data?
Answer:
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility affecting docking results .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between enantiomers or polymorphs .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
Advanced: How should researchers address discrepancies in reported synthesis yields or bioactivity data?
Answer:
- Methodological audit : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies .
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, incubation time) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of variable impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
